2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
CAS No.: 673434-79-2
Cat. No.: VC5117968
Molecular Formula: C10H12Cl2N2S
Molecular Weight: 263.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 673434-79-2 |
|---|---|
| Molecular Formula | C10H12Cl2N2S |
| Molecular Weight | 263.18 |
| IUPAC Name | 2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
| Standard InChI | InChI=1S/C10H11ClN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H |
| Standard InChI Key | YRPRWAAQLVWVMW-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)SCC2=CC=CC=C2Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is CHClNS, with a molecular weight of 263.19 g/mol . The compound consists of a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) substituted at the 2-position with a thioether-linked 2-chlorobenzyl group. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNS | |
| Molecular Weight | 263.19 g/mol | |
| CAS Number | 35838-26-7 (free base analog) | |
| Density | 1.4 ± 0.1 g/cm³ (analog) |
The structural analog 2-[(2-chlorobenzyl)sulfanyl]-1H-benzimidazole (CAS: 35838-26-7) shares similar substituents but features a benzimidazole core instead of dihydroimidazole, leading to distinct physicochemical properties .
Structural Analysis
The dihydroimidazole ring adopts a non-planar conformation due to partial saturation, reducing aromaticity compared to fully conjugated imidazoles. The thioether linkage (–S–) at the 2-position introduces nucleophilic character, enabling participation in oxidation and alkylation reactions . The 2-chlorobenzyl group contributes steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is documented, analogous imidazole-thioether hybrids are typically synthesized via nucleophilic substitution or condensation reactions . A plausible route involves:
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Formation of the Dihydroimidazole Core: Cyclization of ethylenediamine derivatives with carbonyl compounds under acidic conditions.
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Thioether Functionalization: Reaction of the dihydroimidazole intermediate with 2-chlorobenzyl mercaptan in the presence of a base (e.g., KCO) to introduce the thioether group .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | AcOH, reflux, 6 h | 42–62% | |
| Thioether Formation | KCO, DMF, 80°C | 63–83% | |
| Salt Precipitation | HCl (g), diethyl ether | 95% |
Purification and Characterization
Purification is typically achieved via recrystallization from ethanol/water mixtures. Characterization employs spectroscopic methods:
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO). The free base form is less soluble, requiring organic solvents for dissolution . Stability studies on analogs indicate susceptibility to oxidative degradation at the thioether moiety, necessitating storage under inert atmospheres .
Thermal Properties
Differential scanning calorimetry (DSC) of related compounds reveals melting points between 180–220°C, with decomposition observed above 250°C . The hydrochloride salt likely exhibits higher thermal stability due to ionic lattice formation.
Biological Activity and Mechanisms
Antitumor Effects
Structural analogs interfere with tubulin polymerization and DNA replication. The dihydroimidazole core chelates transition metals, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells .
Applications and Future Directions
Pharmaceutical Development
This compound serves as a precursor for kinase inhibitors and antibacterial agents. Functionalization at the imidazole nitrogen or thioether sulfur enables diversification into targeted therapies .
Material Science
The thioether group’s nucleophilicity supports coordination chemistry, facilitating applications in catalysis and polymer crosslinking .
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